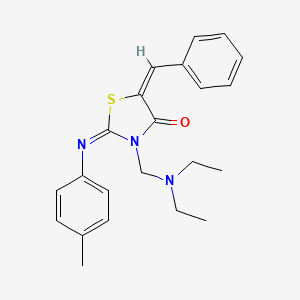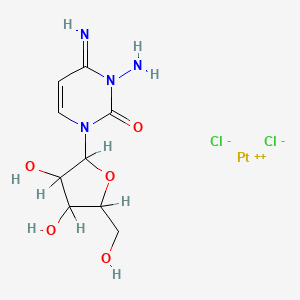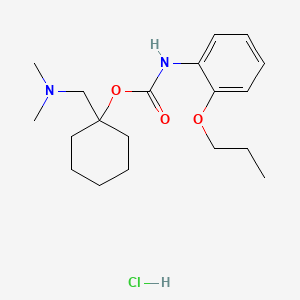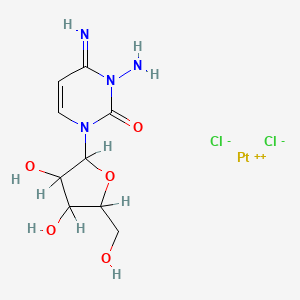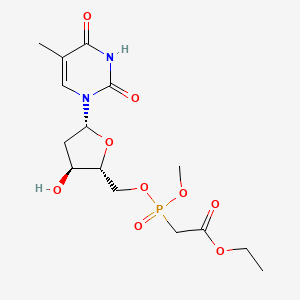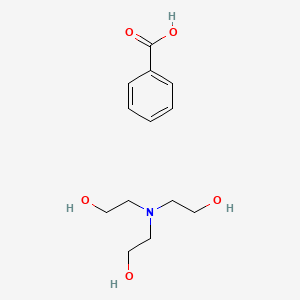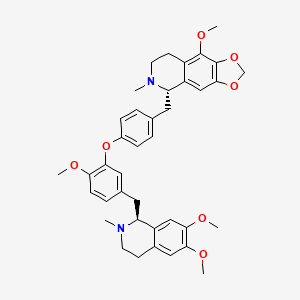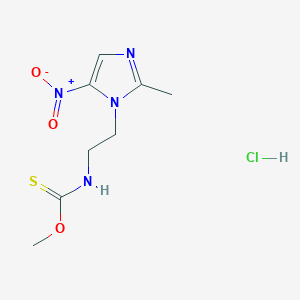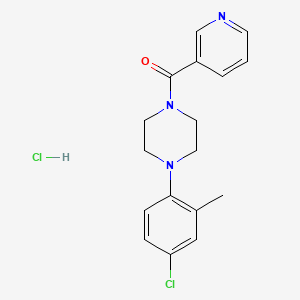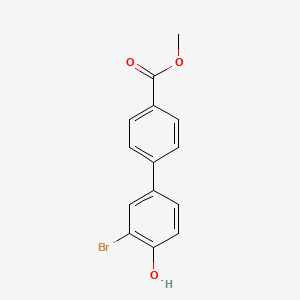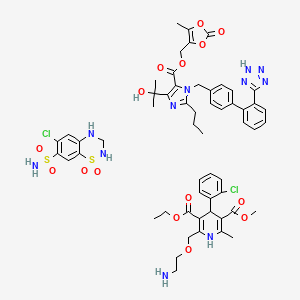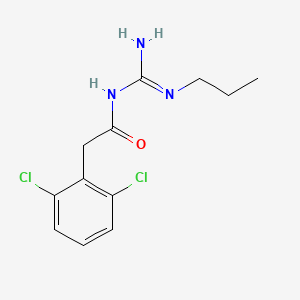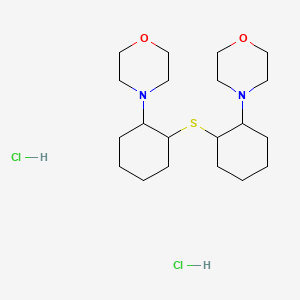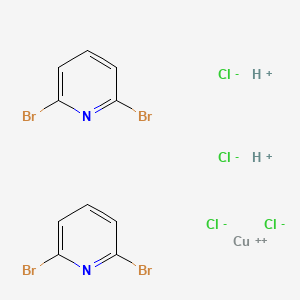
copper;2,6-dibromopyridine;hydron;tetrachloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper;2,6-dibromopyridine;hydron;tetrachloride is a complex compound that combines copper with 2,6-dibromopyridine and tetrachloride ions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of copper;2,6-dibromopyridine;hydron;tetrachloride typically involves the reaction of 2,6-dibromopyridine with copper salts in the presence of a suitable solvent. One common method is the copper-catalyzed C–N bond-forming reaction between 2,6-dibromopyridine and amines . This reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar copper-catalyzed reactions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent composition.
化学反応の分析
Types of Reactions: Copper;2,6-dibromopyridine;hydron;tetrachloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in 2,6-dibromopyridine can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The copper center can participate in redox reactions, altering its oxidation state and facilitating electron transfer processes.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base and a suitable solvent.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or tert-butyl hydroperoxide can be used.
Major Products:
Substitution Reactions: Products include various substituted pyridine derivatives, depending on the nucleophile used.
Oxidation Reactions: Products may include oxidized forms of the copper complex or oxidized organic substrates.
科学的研究の応用
Copper;2,6-dibromopyridine;hydron;tetrachloride has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis, particularly in C–N bond-forming reactions.
Biology and Medicine: Investigated for its potential antiproliferative effects on cancer cells.
Industry: Utilized in the development of advanced materials with specific electronic or catalytic properties.
作用機序
The mechanism of action of copper;2,6-dibromopyridine;hydron;tetrachloride involves its ability to facilitate electron transfer and catalyze chemical reactions. The copper center plays a crucial role in these processes, often cycling between different oxidation states to mediate redox reactions . The compound’s structure allows it to interact with various molecular targets, influencing reaction pathways and outcomes.
類似化合物との比較
Copper;2,2’6’,2’'-terpyridine;hydron;tetrachloride: Similar in structure but with different ligands, leading to distinct chemical properties and applications.
Copper;2,6-dichloropyridine;hydron;tetrachloride: Similar halogenated pyridine ligand but with chlorine instead of bromine, affecting reactivity and selectivity in reactions.
Uniqueness: Copper;2,6-dibromopyridine;hydron;tetrachloride is unique due to the presence of bromine atoms, which can influence its reactivity and interactions with other molecules. This makes it particularly useful in specific catalytic and synthetic applications where selectivity and control are crucial .
特性
CAS番号 |
118963-02-3 |
|---|---|
分子式 |
C10H8Br4Cl4CuN2 |
分子量 |
681.2 g/mol |
IUPAC名 |
copper;2,6-dibromopyridine;hydron;tetrachloride |
InChI |
InChI=1S/2C5H3Br2N.4ClH.Cu/c2*6-4-2-1-3-5(7)8-4;;;;;/h2*1-3H;4*1H;/q;;;;;;+2/p-2 |
InChIキー |
HAWJGKVOKQUXIQ-UHFFFAOYSA-L |
正規SMILES |
[H+].[H+].C1=CC(=NC(=C1)Br)Br.C1=CC(=NC(=C1)Br)Br.[Cl-].[Cl-].[Cl-].[Cl-].[Cu+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


